2-(4-Methoxyphenyl)-3-methyl-butan-2-ol

Description

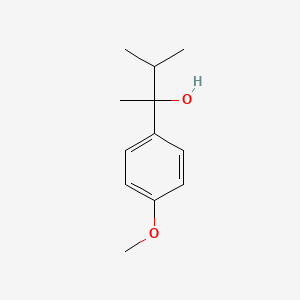

2-(4-Methoxyphenyl)-3-methyl-butan-2-ol is a tertiary alcohol characterized by a branched butanol backbone substituted with a 4-methoxyphenyl group at the 2-position and a methyl group at the 3-position. The para-methoxy group on the aromatic ring introduces significant electron-donating effects, which influence its electronic properties, solubility, and reactivity .

Properties

IUPAC Name |

2-(4-methoxyphenyl)-3-methylbutan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-9(2)12(3,13)10-5-7-11(14-4)8-6-10/h5-9,13H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCGGSFVQNTBDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C1=CC=C(C=C1)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)-3-methyl-butan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with isobutylmagnesium bromide, followed by reduction with a suitable reducing agent such as lithium aluminum hydride. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and low temperatures to ensure the stability of the intermediates.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the reduction process, and automated systems can ensure precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxyphenyl)-3-methyl-butan-2-ol

Biological Activity

2-(4-Methoxyphenyl)-3-methyl-butan-2-ol, a compound of interest in medicinal chemistry, exhibits a range of biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHO

- IUPAC Name : this compound

This structure features a methoxy group attached to a phenyl ring, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Interaction : The compound may modulate enzyme activity, influencing metabolic pathways.

- Receptor Binding : It has been suggested that it could act on specific receptors, potentially affecting neurotransmission and other cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effects on various bacterial strains, revealing:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 8.33 µM |

| Bacillus subtilis | 4.69 µM |

These results demonstrate its potential as an antibacterial agent against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

In addition to antibacterial properties, the compound also shows antifungal activity. It was tested against Candida albicans and Fusarium oxysporum, with MIC values indicating moderate effectiveness:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

This suggests that it could serve as a candidate for antifungal treatments .

Study on Antifungal Efficacy

A case study investigated the antifungal efficacy of this compound in agricultural settings. The compound was applied to crops affected by fungal infections, resulting in a significant reduction in fungal growth and improved crop yield. This highlights its potential use as a natural fungicide in agriculture.

Toxicological Assessment

Another study focused on the safety profile of the compound. It was administered to laboratory animals to evaluate its toxicity levels and potential side effects. Results indicated low toxicity at therapeutic doses, supporting its safe use in medicinal applications.

Therapeutic Applications

The diverse biological activities of this compound suggest several therapeutic applications:

- Antibacterial Agent : Potential development into a new antibiotic.

- Antifungal Treatment : Application in agricultural fungicides or topical antifungal medications.

- Pharmaceutical Intermediate : Use in synthesizing more complex pharmaceutical compounds.

Comparison with Similar Compounds

Structural Analogues with Aromatic Substitutions

(a) 2-Methyl-4-phenylbutan-2-ol (CAS: 103-05-9)

- Structure : Differs by the absence of a methoxy group on the phenyl ring.

- Key Differences: The lack of an electron-donating methoxy group reduces polarity and may lower solubility in polar solvents compared to 2-(4-methoxyphenyl)-3-methyl-butan-2-ol.

(b) 3-Methyl-2-phenylbutan-1-ol (CAS: 519183-78-9)

- Structure : Features a phenyl group at the 2-position and a methyl group at the 3-position but differs in the hydroxyl group placement (1-position instead of 2-position).

- Key Differences: The primary alcohol group increases hydrogen-bonding capacity, enhancing solubility in polar solvents like water or DMF.

Derivatives with Methoxyphenyl Groups

(a) 4-(4-Methoxyphenyl)-2-butanone

- Structure : A ketone derivative with a 4-methoxyphenyl group at the 4-position.

- Key Differences : The carbonyl group introduces strong electron-withdrawing effects, reducing electron density on the aromatic ring compared to the alcohol derivative. This results in distinct spectroscopic profiles, such as blue-shifted absorption/emission maxima in UV-Vis spectra due to reduced ICT .

(b) Quinazoline Derivatives with 2-(4-Methoxyphenyl) Substituents

- Example : Compound 6l from .

- Key Differences: The methoxyphenyl group in these heterocyclic systems enhances π-electron delocalization into the quinazoline core, leading to red-shifted emission maxima in polar solvents like DMF. However, steric interactions between the methoxy group and solvent molecules (e.g., DMF) can reduce emission intensity, a phenomenon less likely in aliphatic alcohols like this compound .

Physical and Chemical Property Comparison

| Compound | Boiling Point (°C) | Density (g/mL) | Key Functional Groups | Notable Properties |

|---|---|---|---|---|

| 2-Methyl-3-buten-2-ol [2] | 98–99 | 0.824 | Tertiary alcohol, alkene | High volatility, low polarity |

| 3-Methyl-2-buten-1-ol [2] | 140 | 0.84 | Primary alcohol, alkene | Higher boiling point due to H-bonding |

| 3-Methyl-3-methoxybutanol [3] | 174 | 0.911 | Tertiary alcohol, methoxy | Enhanced polarity, likely higher solubility |

| This compound (inferred) | ~160–180 (estimated) | ~0.89–0.93 (estimated) | Tertiary alcohol, methoxyphenyl | Predicted strong ICT, moderate volatility |

Notes:

- The methoxyphenyl group increases molecular weight and polarity compared to non-substituted analogs, likely elevating boiling points and densities .

- Tertiary alcohols generally exhibit lower reactivity in oxidation reactions compared to primary/secondary alcohols, but the methoxy group may facilitate acid-catalyzed ether cleavage or electrophilic aromatic substitution .

Electronic and Spectroscopic Behavior

- Electron-Donating Effects : The 4-methoxyphenyl group donates electrons via resonance, stabilizing charge-transfer states. This is evident in quinazoline derivatives (e.g., compound 6l), where methoxy substitution red-shifts emission maxima by ~20–30 nm compared to chloro- or fluorophenyl analogs .

- Solvent Interactions: In polar aprotic solvents like DMF, methoxy groups engage in dipole-dipole interactions, reducing ICT efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.